2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran moiety, which is known for its stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the dibenzofuran core through a series of cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and the final tetrahydropyrrolo[1,2-a]pyrazine ring is constructed through cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the various steps in the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonyl and tetrahydropyrrolo[1,2-a]pyrazine moieties.
Dibenzo[b,d]thiophene: Another heterocyclic compound with a sulfur atom replacing the oxygen in dibenzofuran.
Naphtho[1,2-b]benzofuran: A related compound with an extended aromatic system.
Uniqueness
2-(Dibenzo[b,d]furan-2-ylsulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its combination of the dibenzofuran core with the sulfonyl and tetrahydropyrrolo[1,2-a]pyrazine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Properties
Molecular Formula |
C25H20N2O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-dibenzofuran-2-ylsulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C25H20N2O3S/c28-31(29,19-12-13-24-21(17-19)20-9-4-5-11-23(20)30-24)27-16-15-26-14-6-10-22(26)25(27)18-7-2-1-3-8-18/h1-14,17,25H,15-16H2 |
InChI Key |
WDYJBPNECTWQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
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